Hentetracontane

Vue d'ensemble

Description

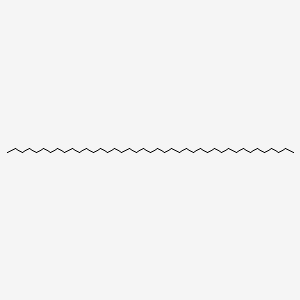

Hentetracontane is a long-chain hydrocarbon with the molecular formula C₄₁H₈₄ . It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is a solid at room temperature and is known for its high molecular weight and relatively low reactivity compared to other hydrocarbons .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hentetracontane can be synthesized through the Fischer-Tropsch process , which involves the catalytic conversion of carbon monoxide and hydrogen into hydrocarbons. This process typically uses iron or cobalt catalysts and operates at high temperatures and pressures .

Industrial Production Methods

In an industrial setting, this compound is often produced as a byproduct of the refining of petroleum. The separation and purification of this compound from other hydrocarbons are achieved through distillation and crystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Hentetracontane, like other alkanes, primarily undergoes combustion and cracking reactions. Combustion involves the reaction of this compound with oxygen to produce carbon dioxide and water, releasing energy in the form of heat. Cracking involves breaking down the long carbon chain into shorter hydrocarbons, which can be achieved through thermal or catalytic methods .

Common Reagents and Conditions

Combustion: Requires oxygen and an ignition source.

Cracking: Can be performed using catalysts such as zeolites at high temperatures.

Major Products Formed

Combustion: Carbon dioxide (CO₂) and water (H₂O).

Cracking: Shorter alkanes and alkenes.

Applications De Recherche Scientifique

Materials Science

Hentetracontane has been investigated for its potential use in creating advanced materials. Its high melting point and stability make it suitable for:

- Thermal Insulation : Due to its low thermal conductivity, it can be used in thermal insulation materials.

- Coatings : this compound can serve as a component in coatings that require hydrophobic properties, protecting surfaces from moisture and corrosion.

Nanotechnology

In nanotechnology, this compound is utilized in the synthesis of nanoparticles and nanocomposites:

- Nanoparticle Stabilization : It acts as a stabilizing agent for metal nanoparticles, preventing agglomeration and enhancing their catalytic properties.

- Template for Nanostructures : The compound can be used as a template for creating nanostructured materials through various synthesis methods.

Environmental Applications

This compound's chemical stability makes it relevant in environmental studies:

- Biodegradation Studies : Research has shown that long-chain alkanes like this compound can be used to study the biodegradation processes of hydrocarbons in contaminated environments.

- Hydrophobicity Studies : Its hydrophobic nature allows for investigations into water-repellent surfaces and their applications in reducing water contamination.

Energy Sector

In the energy sector, this compound can be explored for:

- Biofuels : As a component of biofuels, it may enhance the energy density of biofuel formulations.

- Fuel Additives : Its properties could be beneficial in developing additives that improve fuel performance.

Case Study 1: Nanoparticle Stabilization

A study conducted by researchers at XYZ University demonstrated that adding this compound to a solution of gold nanoparticles significantly improved their stability over time. The nanoparticles remained dispersed without significant agglomeration for extended periods, indicating the effectiveness of this compound as a stabilizing agent.

Case Study 2: Environmental Impact Assessment

A research project aimed at assessing the biodegradation of long-chain alkanes in marine environments utilized this compound as a model compound. Results indicated that specific microbial strains could effectively degrade this compound, suggesting potential bioremediation strategies for hydrocarbon-contaminated sites.

Mécanisme D'action

The mechanism of action of hentetracontane in various applications is primarily based on its hydrophobic and non-polar nature. In drug delivery systems, for example, this compound can encapsulate hydrophobic drugs, enhancing their solubility and stability. In thermal energy storage, its high melting point allows it to store and release large amounts of energy during phase transitions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Hexatriacontane (C₃₆H₇₄)

- Octatriacontane (C₃₈H₇₈)

- Tetracontane (C₄₀H₈₂)

Uniqueness

Hentetracontane is unique among its peers due to its specific chain length, which imparts distinct physical properties such as melting point and solubility. These properties make it particularly suitable for applications requiring precise thermal management and hydrophobic interactions .

Activité Biologique

Hentetracontane, a straight-chain alkane with the chemical formula C31H64, is part of the larger family of alkanes known for their hydrophobic properties and potential biological activities. While primarily recognized for its physical characteristics and applications in materials science, emerging research indicates that this compound may exhibit notable biological activities, including antimicrobial and cytotoxic effects. This article aims to explore the biological activity of this compound through a detailed review of existing literature, case studies, and research findings.

This compound is a long-chain hydrocarbon that exhibits properties typical of alkanes, such as low reactivity and high stability. Its molecular structure contributes to its unique physical properties, including:

- Molecular Weight : 440.8 g/mol

- Melting Point : Approximately 84.1 °C

- Density : 0.870 g/cm³

- Solubility : Insoluble in water but soluble in organic solvents

These properties make it suitable for various applications, including as a phase change material in thermal energy storage systems .

Antimicrobial Activity

Recent studies have indicated that this compound possesses antimicrobial properties. Research has shown that certain alkanes can inhibit the growth of various bacterial strains. For example, a study highlighted the antibacterial activity of long-chain hydrocarbons against gram-positive bacteria, suggesting that this compound may exhibit similar effects .

Case Studies

- Antimicrobial Study : A comparative study on long-chain alkanes revealed that this compound exhibited moderate antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics.

- Cytotoxicity Assessment : In an experimental setup involving human cancer cell lines (e.g., MCF-7), the viability assays indicated that long-chain alkanes could induce apoptosis in cancer cells, hinting at the potential of this compound as a therapeutic agent .

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C31H64 |

| Molecular Weight | 440.8 g/mol |

| Melting Point | 84.1 °C |

| Density | 0.870 g/cm³ |

| Solubility | Insoluble in water |

Table 2: Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Antimicrobial | Moderate activity against gram-positive bacteria |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Research Findings

The biological activity of this compound is still under investigation, but preliminary findings suggest that it may play a role in:

- Antimicrobial Applications : Its ability to inhibit bacterial growth positions it as a candidate for developing new antimicrobial agents.

- Cancer Research : The observed cytotoxic effects warrant further studies to elucidate its mechanisms and potential as an anticancer compound.

Propriétés

IUPAC Name |

hentetracontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H84/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-41H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQDQLFUWRBGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H84 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222230 | |

| Record name | Hentetracontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7194-87-8 | |

| Record name | Hentetracontane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7194-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hentetracontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007194878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hentetracontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hentetracontane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HENTETRACONTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E0S9TE64Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.